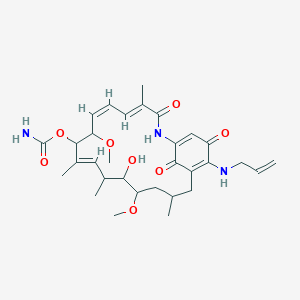
17-Aag
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid [6-hydroxy-5,11-dimethoxy-3,7,9,15-tetramethyl-16,20,22-trioxo-21-(prop-2-enylamino)-17-azabicyclo[16.3.1]docosa-1(21),8,12,14,18-pentaen-10-yl] ester is a lactam and an azamacrocycle.
Applications De Recherche Scientifique
Cancer Treatment Research
17-AAG, a heat shock protein 90 (Hsp90) inhibitor, has been extensively studied for its potential in cancer therapy. Its role in various cancer types is highlighted in the following studies:
Prostate Cancer : 17-AAG showed antiproliferative activity in mouse xenograft models, including prostate cancer models. However, a Phase II trial indicated no significant activity regarding PSA response in metastatic, hormone-refractory prostate cancer patients, suggesting limited efficacy in this context (Heath et al., 2008).
Leukemia : Research on leukemia cells revealed that 17-AAG could enhance the antileukemia activity of arsenic trioxide but had antagonistic activity when combined with ara-C. This suggests a potential for effective combination therapy in leukemia treatment (Pelicano et al., 2006).
Breast Cancer : Studies on breast cancer cells demonstrated that 17-AAG induced morphological and functional differentiation, leading to apoptosis. This suggests a potential role in breast cancer treatment, especially in inducing tumor cell differentiation and death (Münster et al., 2001).
Neurodegenerative Disorders : 17-AAG showed promise in neurodegenerative disorders like Spinal and Bulbar Muscular Atrophy (SBMA). It significantly ameliorated polyQ-mediated motor neuron degeneration in a mouse model, suggesting a new avenue for treatment in neurodegenerative diseases (Waza et al., 2006).
Ovarian Cancer : The combination of 17-AAG and carboplatin in human ovarian cancer models showed additive growth inhibitory effects, forming a basis for potential clinical trials (Banerji et al., 2008).
Glioma Cells : 17-AAG sensitized malignant glioma cells to death-receptor mediated apoptosis, particularly when combined with tumor necrosis factor-related apoptosis-inducing ligand (TRAIL). This suggests a strategy for treating gliomas (Siegelin et al., 2009).
Drug Delivery and Formulation
Advancements in drug delivery systems for 17-AAG have been a significant area of research:
Micellar Nanocarriers : The development of micellar nanocarriers for 17-AAG aimed to improve its solubility and reduce its hepatotoxicity. These nanocarriers showed promise in delivering 17-AAG at clinically relevant doses, indicating a potential advancement in drug formulation (Chandran et al., 2010).
Solid Lipid Nanoparticles : Solid lipid nanoparticles (SLN) were developed for 17-AAG delivery, particularly in treating leishmaniasis. These nanoparticles showed efficient macrophage uptake, which is crucial for eliminating intracellular Leishmania, demonstrating the potential for 17-AAG in leishmaniasis chemotherapy (Pires et al., 2020).
Propriétés
Nom du produit |
17-Aag |
|---|---|
Formule moléculaire |
C31H43N3O8 |
Poids moléculaire |
585.7 g/mol |
Nom IUPAC |
[(4E,6Z,10E)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |
InChI |
InChI=1S/C31H43N3O8/c1-8-12-33-26-21-13-17(2)14-25(41-7)27(36)19(4)15-20(5)29(42-31(32)39)24(40-6)11-9-10-18(3)30(38)34-22(28(21)37)16-23(26)35/h8-11,15-17,19,24-25,27,29,33,36H,1,12-14H2,2-7H3,(H2,32,39)(H,34,38)/b11-9-,18-10+,20-15+ |
Clé InChI |
AYUNIORJHRXIBJ-RHCSXIAESA-N |
SMILES isomérique |
CC1CC(C(C(/C=C(/C(C(/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC=C)/C)OC)OC(=O)N)\C)C)O)OC |
SMILES canonique |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC=C)C)OC)OC(=O)N)C)C)O)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



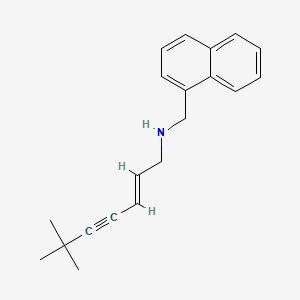
![[(5E,11E)-3-acetyloxytrideca-5,11-dien-7,9-diynyl] acetate](/img/structure/B1234857.png)
![(E)-7-[4,5-bis(4-fluorophenyl)-2-propan-2-ylimidazol-1-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B1234858.png)
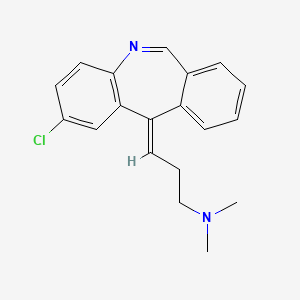
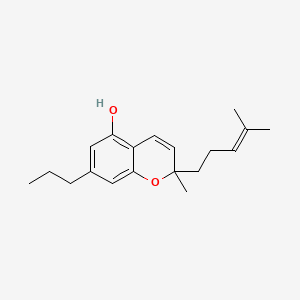
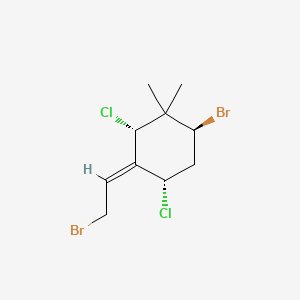
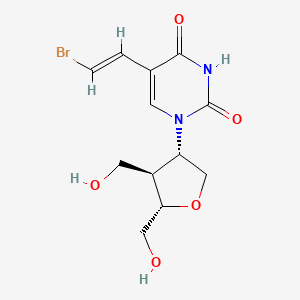
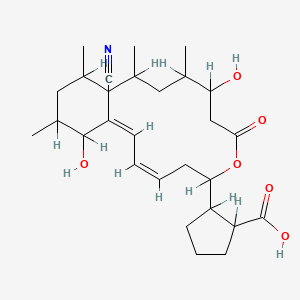
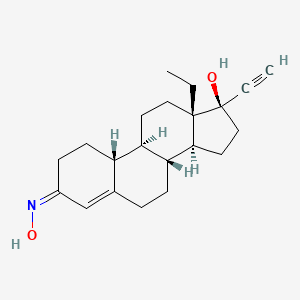
![(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-[(E)-N-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-ylidene)amino]-C-methylcarbonimidoyl]-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1234876.png)
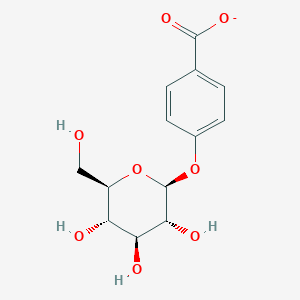
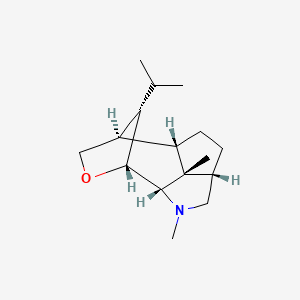
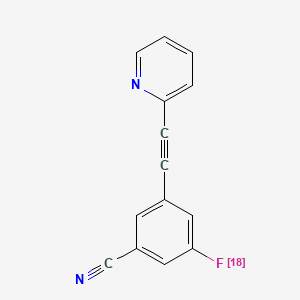
![[3-(2-Thienylsulfonyl)-1-(veratrylideneamino)pyrrolo[3,2-b]quinoxalin-2-yl]amine](/img/structure/B1234880.png)